molecular formula C12H19N3O2S B7082767 N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-4-ethyl-1,3-thiazole-5-carboxamide

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-4-ethyl-1,3-thiazole-5-carboxamide

Cat. No.: B7082767
M. Wt: 269.37 g/mol
InChI Key: WQZGJYVYEUTNHB-SECBINFHSA-N
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Description

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-4-ethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a thiazole ring, an amino acid derivative, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-4-ethyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-5-7-8(18-6-14-7)11(17)15-9(10(13)16)12(2,3)4/h6,9H,5H2,1-4H3,(H2,13,16)(H,15,17)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGJYVYEUTNHB-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=N1)C(=O)NC(C(=O)N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(SC=N1)C(=O)N[C@H](C(=O)N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-4-ethyl-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Amino Acid Derivative Preparation: The amino acid derivative, specifically the 1-amino-3,3-dimethyl-1-oxobutan-2-yl group, can be prepared from the corresponding amino acid through protection and deprotection steps, followed by coupling reactions.

    Coupling Reaction: The final step involves coupling the thiazole ring with the amino acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where halogenated thiazoles react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated thiazoles, amines, thiols.

Major Products

    Oxidation: Thiazole sulfoxides, thiazole sulfones.

    Reduction: Amines.

    Substitution: Thiazole derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-4-ethyl-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its amino acid derivative. It may serve as a probe or inhibitor in biochemical assays.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It could be investigated for its activity against certain diseases, particularly those involving enzyme dysregulation or microbial infections.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-4-ethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The amino acid derivative allows it to bind to enzymes or receptors, potentially inhibiting their activity. The thiazole ring can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-5-bromo-1-pentyl-1H-indazole-3-carboxamide
  • N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide

Uniqueness

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-4-ethyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of a thiazole ring and an amino acid derivative. This structure provides distinct chemical properties and biological activities compared to other similar compounds, making it a valuable molecule for research and industrial applications.

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